Pentan-3-yl 4-(prop-2-enamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-3-yl 4-(prop-2-enamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentan-3-yl group attached to a benzoate moiety, which is further substituted with a prop-2-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentan-3-yl 4-(prop-2-enamido)benzoate typically involves the esterification of 4-(prop-2-enoylamino)benzoic acid with pentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl 4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pentan-3-yl 4-(prop-2-enamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentan-3-yl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(prop-2-enoylamino)benzoate
- Methyl 4-(prop-2-enoylamino)benzoate
- Butyl 4-(prop-2-enoylamino)benzoate
Uniqueness
Pentan-3-yl 4-(prop-2-enamido)benzoate is unique due to the presence of the pentan-3-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl groups.
Properties
IUPAC Name |
pentan-3-yl 4-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-13(5-2)19-15(18)11-7-9-12(10-8-11)16-14(17)6-3/h6-10,13H,3-5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJUWVHRUXAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.